molecular formula C11H10ClNO3 B12435172 2-Chloro-5-(3-oxomorpholino)benzaldehyde

2-Chloro-5-(3-oxomorpholino)benzaldehyde

Cat. No.: B12435172
M. Wt: 239.65 g/mol
InChI Key: HDDUPZPHAOWESP-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-oxomorpholino)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often employ advanced techniques to ensure the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-oxomorpholino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-5-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A simpler analog with a chloro group but without the morpholino substitution.

    5-Chloro-2-(trifluoromethyl)benzaldehyde: Another related compound with different substituents that may exhibit distinct reactivity and applications.

Uniqueness

2-Chloro-5-(3-oxomorpholino)benzaldehyde is unique due to the presence of both chloro and morpholino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-5-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO3/c12-10-2-1-9(5-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2

InChI Key

HDDUPZPHAOWESP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

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